

Target Engagement Assays for Feniralstat: An In-depth Technical Guide

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Compound of Interest

Compound Name: Feniralstat

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Introduction

Feniralstat (KVD-824) is a potent and selective small molecule inhibitor of human plasma kallikrein (pKal), a serine protease that plays a crucial role in the inflammatory cascade and is implicated in diseases such as hereditary angioedema (HAE).^{[1][2][3]} Demonstrating that a compound like **Feniralstat** directly interacts with its intended target within a relevant biological context is a critical step in drug discovery and development. Target engagement assays provide the necessary evidence of this interaction, helping to build confidence in the mechanism of action and to guide further optimization.

This technical guide provides an in-depth overview of key target engagement assays applicable to **Feniralstat** and its target, plasma kallikrein. It details the principles, experimental protocols, and data interpretation for the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assay, and Surface Plasmon Resonance (SPR).

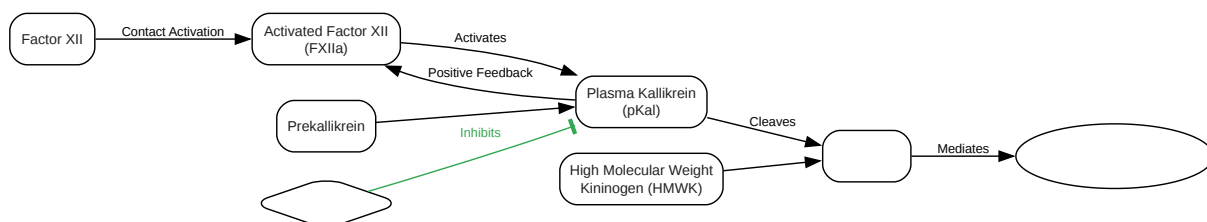
Quantitative Data Summary

While extensive public data on the binding of **Feniralstat** to plasma kallikrein is limited, the available information highlights its high potency and selectivity.

| Parameter | Value | Target | Notes |
|-------------|-------------|---|---|
| IC50 | 6.7 nM | Human plasma kallikrein (pKal) | Demonstrates potent inhibition of the target enzyme.[1][2][3] |
| Selectivity | >40 μ M | Human KLK1, Human FXIa, Human Factor XIIa | Indicates high selectivity for plasma kallikrein over other related proteases.[2] |

Signaling Pathway of Plasma Kallikrein

Feniralstat inhibits plasma kallikrein, which is a key enzyme in the kallikrein-kinin system. This system is involved in inflammation, blood pressure regulation, and coagulation. The diagram below illustrates the pathway leading to the production of bradykinin, a potent inflammatory mediator, and the point of intervention for **Feniralstat**.



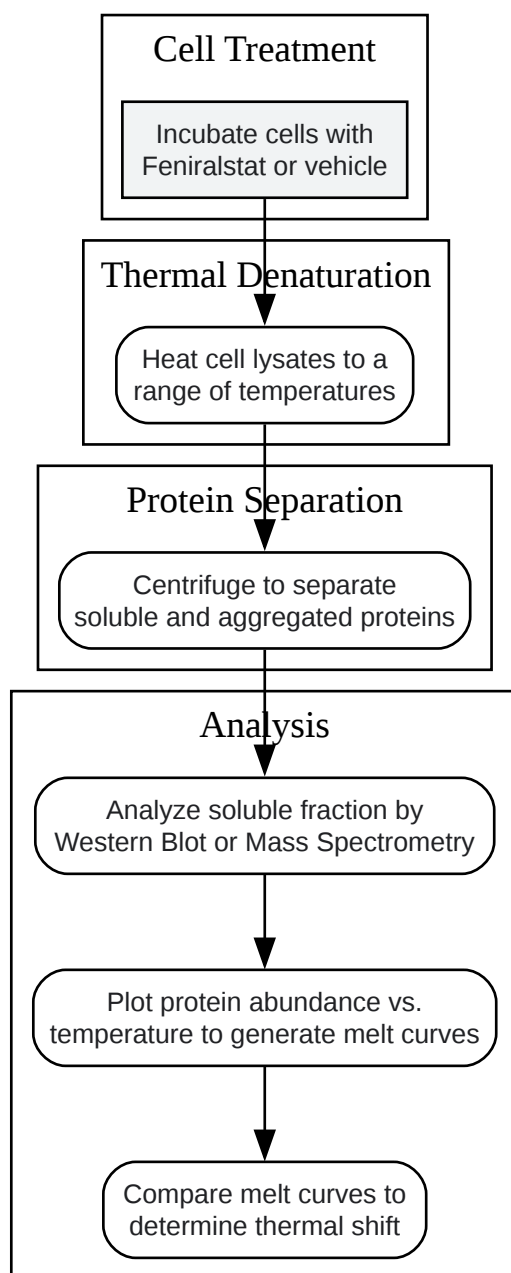
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Caption: The Kallikrein-Kinin System and the Mechanism of Action of **Feniralstat**.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[4][5][6] It is based on the principle that the binding of a ligand, such as **Feniralstat**, can stabilize its target protein, plasma kallikrein, leading to an increase in the protein's melting temperature.[7][8]

Experimental Workflow: CETSA



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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA for Feniralstat and Plasma Kallikrein

This protocol is an illustrative example, as a specific published CETSA protocol for **Feniralstat** is not available. It is adapted for a secreted protein like plasma kallikrein, which would be present in the cell culture supernatant.

1. Cell Culture and Treatment:

- Culture a human cell line known to secrete plasma kallikrein (e.g., HepG2 cells) in appropriate media.
- Seed cells in multi-well plates and grow to 70-80% confluency.
- Replace the medium with serum-free medium and incubate for 24-48 hours to allow for protein secretion.
- Treat the cells with varying concentrations of **Feniralstat** (e.g., 0.1 nM to 10 μ M) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

2. Sample Preparation:

- Collect the cell culture supernatant, which contains the secreted plasma kallikrein.
- Clarify the supernatant by centrifugation to remove any cells or debris.
- Aliquot the supernatant into PCR tubes.

3. Thermal Denaturation:

- Place the PCR tubes in a thermal cycler with a temperature gradient.
- Heat the samples to a range of temperatures (e.g., 37°C to 80°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step to room temperature.

4. Separation of Soluble and Aggregated Protein:

- Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Analysis:

- Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for human plasma kallikrein.
- Quantify the band intensities for each temperature point.

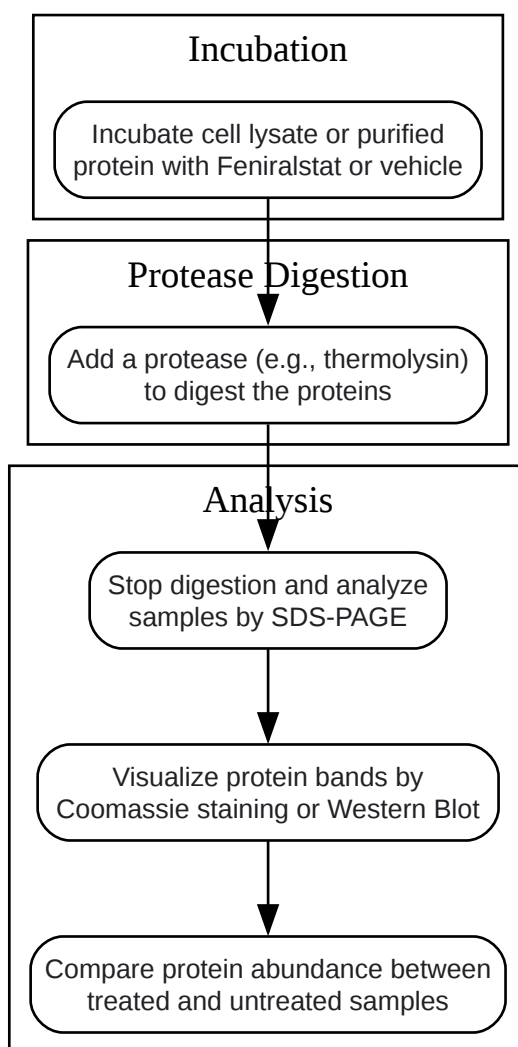
6. Data Analysis:

- Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the **Feniralstat**-treated and vehicle-treated samples.
- A shift in the melting curve to a higher temperature in the presence of **Feniralstat** indicates target stabilization and therefore, target engagement.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is another method to identify and validate drug-target interactions.[9][10][11][12] It relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[13]

Experimental Workflow: DARTS



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Caption: General workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Experimental Protocol: DARTS for Feniralstat and Plasma Kallikrein

This protocol provides a template for performing a DARTS assay with purified plasma kallikrein.

1. Protein and Compound Preparation:

- Obtain purified human plasma kallikrein.
- Prepare a stock solution of **Feniralstat** in a suitable solvent (e.g., DMSO).

- Prepare a working solution of the protease (e.g., thermolysin) in an appropriate buffer.

2. Binding Reaction:

- In microcentrifuge tubes, mix a constant amount of purified plasma kallikrein with varying concentrations of **Feniralstat** or a vehicle control.
- Incubate the mixture at room temperature for 30-60 minutes to allow for binding.

3. Protease Digestion:

- Add the prepared protease to each reaction tube. The optimal protease concentration and digestion time should be determined empirically.
- Incubate the reactions at the optimal temperature for the chosen protease (e.g., 37°C for trypsin, variable for thermolysin).

4. Stopping the Digestion:

- Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.

5. Analysis:

- Separate the protein fragments by SDS-PAGE.
- Visualize the protein bands by Coomassie blue staining or perform a Western blot using an anti-plasma kallikrein antibody for higher specificity.

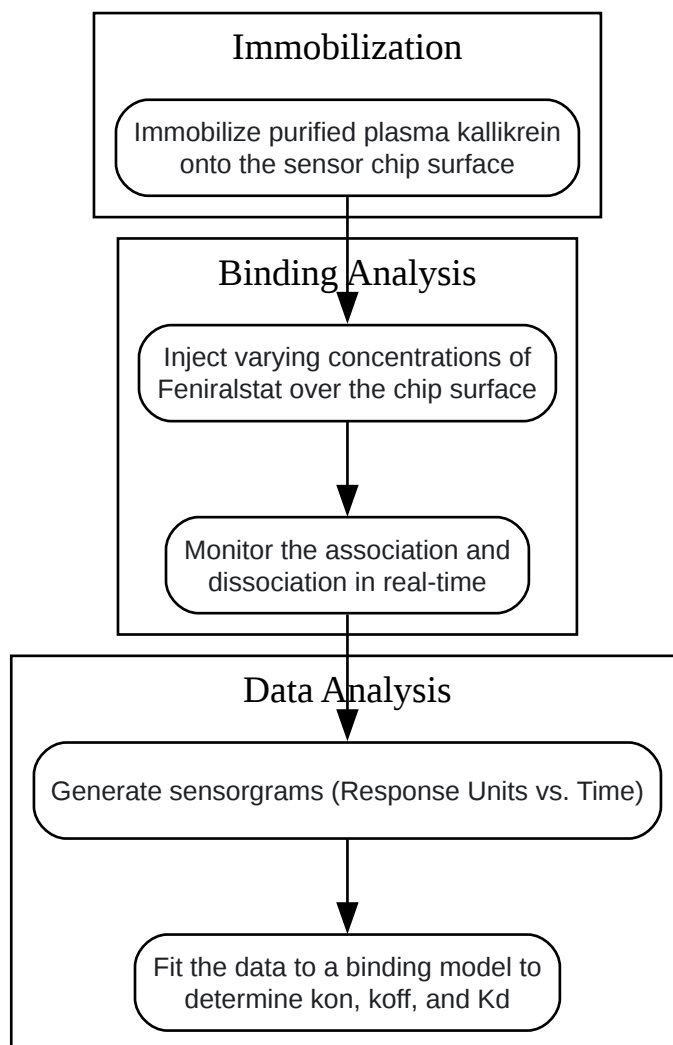
6. Data Interpretation:

- A decrease in the degradation of plasma kallikrein (i.e., a more intense full-length protein band) in the presence of **Feniralstat** compared to the vehicle control indicates that the compound is protecting the protein from proteolysis, thus demonstrating target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique used to quantify the binding kinetics and affinity of molecular interactions.[14][15] It measures changes in the refractive index at the surface of a sensor chip as an analyte (**Feniralstat**) flows over an immobilized ligand (plasma kallikrein). [16]

Experimental Workflow: SPR



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Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol: SPR for Feniralstat and Plasma Kallikrein

This protocol outlines the steps for analyzing the interaction between **Feniralstat** and plasma kallikrein using SPR.

1. Chip Preparation and Ligand Immobilization:

- Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
- Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject a solution of purified human plasma kallikrein over the activated surface to achieve covalent immobilization.
- Deactivate any remaining active esters using ethanolamine.

2. Analyte Preparation:

- Prepare a series of dilutions of **Feniralstat** in a suitable running buffer (e.g., HBS-EP+). It is important to include a blank (buffer only) for double referencing.

3. Binding Measurement:

- Equilibrate the system with running buffer until a stable baseline is achieved.
- Inject the different concentrations of **Feniralstat** over the immobilized plasma kallikrein surface for a defined association time.
- Follow with an injection of running buffer to monitor the dissociation phase.
- Between cycles, regenerate the chip surface with a suitable regeneration solution to remove any bound analyte.

4. Data Analysis:

- The binding events are recorded as sensorgrams, which plot the response units (RU) versus time.

- After subtracting the reference channel signal and the blank injection, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
- This analysis will yield the association rate constant (k_{on}), the dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_d).

Conclusion

The target engagement assays described in this guide—CETSA, DARTS, and SPR—provide a robust toolkit for confirming and characterizing the interaction of **Feniralstat** with its target, plasma kallikrein. While CETSA and DARTS are invaluable for demonstrating target binding in a cellular context, SPR offers precise quantitative data on the kinetics and affinity of the interaction. The application of these assays is fundamental for validating the mechanism of action of **Feniralstat** and for advancing its development as a therapeutic agent.

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